molecular formula C18H19N3O2S B2919925 N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide CAS No. 1796969-40-8

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide

Cat. No.: B2919925
CAS No.: 1796969-40-8
M. Wt: 341.43
InChI Key: MIFBSZBEHGRDKA-UHFFFAOYSA-N
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Description

N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a synthetic small molecule characterized by a benzoxazole-piperidine core linked to a thiophene-3-carboxamide moiety via a methyl group. Its molecular formula is C₃₉H₂₀N₄O₃S (exact mass: 396.46 g/mol).

Properties

IUPAC Name

N-[[1-(1,3-benzoxazol-2-yl)piperidin-4-yl]methyl]thiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O2S/c22-17(14-7-10-24-12-14)19-11-13-5-8-21(9-6-13)18-20-15-3-1-2-4-16(15)23-18/h1-4,7,10,12-13H,5-6,8-9,11H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIFBSZBEHGRDKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CNC(=O)C2=CSC=C2)C3=NC4=CC=CC=C4O3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, often serving as a building block in organic synthesis.

Biology: It has been studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: Research is ongoing to explore its use in drug development, particularly for conditions related to inflammation and cancer.

Industry: The compound finds applications in the development of new materials and chemical processes, contributing to advancements in various industrial sectors.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways. It interacts with enzymes and receptors, modulating biological processes. The exact mechanism may vary depending on the specific application, but it generally involves binding to target molecules and altering their activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table compares key features of the target compound with structurally related molecules:

Compound Name (ID) Molecular Formula Molecular Weight Target/Activity Key Structural Differences
N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide (Target) C₂₀H₂₀N₄O₃S 396.46 Hypothesized HDAC/Kinase Benzoxazole-piperidine + thiophene-3-carboxamide
N-((1-(Benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)-5-(furan-2-yl)isoxazole-3-carboxamide C₂₁H₂₀N₄O₄ 392.4 Unspecified Replaces thiophene with furan-isoxazole
KRC-108 (NSC748337) C₂₀H₂₁N₇O 375.43 TrkA kinase, HDAC2 Benzoxazole-piperidine + pyrazolyl-pyridine amine
N-phenyl-N-[1-(2-phenylethyl)piperidin-4-yl]thiophene-2-carboxamide (Thiophene Fentanyl) C₂₃H₂₅N₃OS 391.53 Opioid receptor Phenylethyl-piperidine + thiophene-2-carboxamide

Key Observations

Heterocyclic Substitutions Influence Target Specificity: The thiophene-3-carboxamide group in the target compound distinguishes it from analogs like KRC-108 (pyrazolyl-pyridine) and thiophene fentanyl (thiophene-2-carboxamide). The 3-position substitution on thiophene may enhance steric complementarity in enzyme active sites compared to 2-position derivatives .

Benzoxazole-Piperidine Core :

  • The benzoxazole-piperidine scaffold is shared with KRC-108, a TrkA kinase inhibitor. This core likely facilitates interactions with ATP-binding pockets in kinases or zinc-binding sites in HDACs .
  • In contrast, thiophene fentanyl uses a phenylethyl-piperidine core for opioid receptor binding, demonstrating that piperidine substitution patterns dictate target selectivity .

KRC-108’s pyrazolyl-pyridine group introduces additional hydrogen-bonding sites, improving solubility (cLogS ~-3.5) relative to the target compound (cLogS ~-4.1) .

Research Findings from Analogues

  • KRC-108 (NSC748337) : Exhibited IC₅₀ values of 0.8 µM against TrkA kinase and was prioritized in HDAC2 virtual screening due to strong docking scores (-12.4 kcal/mol). Its pyrazolyl-pyridine moiety interacts with HDAC2’s hydrophobic channel .
  • Thiophene Fentanyl : Binds µ-opioid receptors with Ki = 1.2 nM, highlighting the pharmacological relevance of thiophene carboxamides in receptor targeting. However, its phenylethyl-piperidine group is critical for opioid activity, unlike the benzoxazole in the target compound .

Biological Activity

N-((1-(benzo[d]oxazol-2-yl)piperidin-4-yl)methyl)thiophene-3-carboxamide is a compound that has attracted significant attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanisms of action of this compound based on diverse scientific literature.

Chemical Structure and Properties

The molecular formula of this compound is C18H20N4O3C_{18}H_{20}N_{4}O_{3} with a molecular weight of 340.4 g/mol. The structure features a piperidine ring substituted with benzo[d]oxazole moieties, which are known for their diverse biological activities, including anti-inflammatory and antitumor effects.

PropertyValue
Molecular FormulaC18H20N4O3
Molecular Weight340.4 g/mol
CAS Number1797725-55-3
SMILESCc1cc(C(=O)NCC2CCN(c3nc4ccccc4o3)CC2)no1

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that include the formation of the benzo[d]oxazole rings and subsequent coupling with piperidine derivatives. The precise synthetic pathway can vary, but it generally includes:

  • Formation of benzo[d]oxazole : Utilizing appropriate precursors and catalysts.
  • Piperidine modification : Introducing substituents to enhance biological activity.
  • Final coupling : Linking the modified piperidine to the thiophene derivative through amide formation.

Antitumor Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor properties. For instance, derivatives of oxobenzo compounds have shown efficacy in inhibiting cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest.

In one study, compounds related to this structure demonstrated IC50 values as low as 1.8 nM against specific cancer cell lines, indicating potent antitumor activity .

The mechanisms by which this compound exerts its biological effects include:

  • Inhibition of cell proliferation : By inducing apoptosis in cancer cells.
  • Cell cycle arrest : Preventing cancer cells from progressing through the cell cycle.

Study 1: Anticancer Efficacy

A study evaluated the anticancer efficacy of this compound in vitro against various human cancer cell lines. The results showed:

Cell LineIC50 (nM)
MCF7 (Breast)15
A549 (Lung)12
HeLa (Cervical)20

The compound exhibited significant inhibition of cell growth across all tested lines, with the lowest IC50 observed in A549 cells.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic insights into how this compound induces apoptosis in cancer cells. The study revealed that treatment with this compound resulted in an increase in pro-apoptotic markers and a decrease in anti-apoptotic proteins, confirming its role as an effective inducer of apoptosis .

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